molecular formula C28H22FN3O2S B2582358 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 895641-76-6

2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2582358
CAS No.: 895641-76-6
M. Wt: 483.56
InChI Key: NYAJPNUMCNANTH-UHFFFAOYSA-N
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Description

This compound is a chromeno-pyrimidine derivative featuring a 4-fluorophenyl substituent at position 2 of the chromeno[2,3-d]pyrimidine core and a sulfanyl-linked ethanone moiety bonded to a 1,2,3,4-tetrahydroquinoline group. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution at the sulfanyl group and cyclization strategies common in chromeno-pyrimidine chemistry .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O2S/c29-21-13-11-19(12-14-21)26-30-27-22(16-20-7-2-4-10-24(20)34-27)28(31-26)35-17-25(33)32-15-5-8-18-6-1-3-9-23(18)32/h1-4,6-7,9-14H,5,8,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAJPNUMCNANTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NC4=C3CC5=CC=CC=C5O4)C6=CC=C(C=C6)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process starts with the preparation of the core chromeno[2,3-d]pyrimidine structure, followed by the introduction of the 4-fluorophenyl group. The final steps involve the addition of the sulfanyl group and the tetrahydroquinolin-1-yl moiety under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the chromeno[2,3-d]pyrimidine ring.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of fluorophenyl and chromeno[2,3-d]pyrimidine derivatives with biological targets. It can also be used in the design of new bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability, reactivity, or electronic properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the chromeno[2,3-d]pyrimidine ring can participate in hydrogen bonding or π-π stacking interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chromeno-Pyrimidine Family

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:

Compound Name Key Structural Features Synthesis Method Notable Properties/Applications Reference
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone - 9-Methyl group on chromeno-pyrimidine
- Phenyl at position 2
Likely via α-halogenated ketone coupling to triazole intermediates Investigated for kinase inhibition; methyl group may enhance lipophilicity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one - Piperidine-substituted phenyl
- Thioxo group at position 2
One-step synthesis using p-toluenesulfonic acid catalyst Computational studies suggest drug-like bioavailability; thioxo group may influence H-bonding
2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one - Fluorinated morpholinophenyl and pyrazolo-pyrimidine
- Ethyl linker to chromenone
Mitsunobu reaction or palladium-catalyzed coupling High enantiomeric excess (96.21%); potential anticancer activity due to dual fluorination

Key Differences and Implications

  • Substituent Effects: The target compound’s 4-fluorophenyl group (vs. phenyl in ) may enhance metabolic stability and target binding affinity compared to non-fluorinated analogues. Fluorine’s electronegativity can polarize adjacent bonds, influencing intermolecular interactions .
  • Sulfanyl vs. Thioxo Groups : The sulfanyl (-S-) linker in the target molecule (vs. thioxo (-S=O) in ) offers flexibility in forming disulfide bonds or coordinating metal ions, which could be exploited in prodrug design or metalloenzyme inhibition.

Computational and Experimental Data

  • Drug-Likeness: Compounds with tetrahydroquinoline or piperidine moieties (e.g., ) exhibit favorable LogP values (2.5–3.5) and polar surface areas (<140 Ų), aligning with Lipinski’s rules for oral bioavailability .
  • Thermal Stability: Melting points (MP) for fluorinated chromenones (e.g., 242–245°C in ) exceed those of non-fluorinated analogues, indicating enhanced crystalline packing due to fluorine’s van der Waals interactions .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C26H24FN3O4S\text{C}_{26}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{4}\text{S}

This structure features a chromeno-pyrimidine core with a tetrahydroquinoline moiety, which is significant for its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing diverse pharmacological effects. Key areas of activity include:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of the chromeno-pyrimidine scaffold exhibit antimicrobial properties. For instance, chromeno[3,2-c]pyridines have shown promising results against various bacterial strains and fungi, suggesting that similar compounds may also possess these properties .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BChE). In related studies, compounds with similar structures demonstrated selective inhibition of these enzymes, which is crucial for treating conditions like Alzheimer's disease .
  • Cytotoxicity : Cytotoxic assays have been conducted to assess the compound's potential against cancer cell lines. Some related compounds have shown significant cytotoxic effects, indicating that this class of compounds may be explored further for anti-cancer therapies .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Protein-Ligand Interactions : The binding affinity to various proteins such as Kallikrein 7 has been noted in databases like BindingDB. This suggests that the compound may interact with specific targets involved in disease pathways .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that chromeno derivatives can influence oxidative stress pathways, potentially leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of chromeno derivatives, it was found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Cholinesterase Inhibition

A related compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating a strong potential for cognitive enhancement applications. This finding highlights the importance of further exploring similar compounds for neuroprotective properties .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialInhibition against E. coli
Cholinesterase InhibitionIC50 = 46.42 µM (BChE)
CytotoxicitySignificant effects on cancer cells

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